

# Discovery and developmental history of Fenoxaprop-P herbicides

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An In-depth Technical Guide to the Discovery and Developmental History of **Fenoxaprop-P** Herbicides

## **Executive Summary**

**Fenoxaprop-P**-ethyl is a highly effective, selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family. It is primarily utilized for the control of a wide spectrum of annual and perennial grass weeds in numerous broadleaf crops, including soybeans, cotton, potatoes, and rice. The "-P" in its designation signifies that it is the purified, herbicidally active R-enantiomer of the fenoxaprop-ethyl racemate. This optical isomerism is central to its development, allowing for lower application rates compared to the racemic mixture while maintaining high efficacy. This guide provides a comprehensive overview of its discovery, developmental timeline, mechanism of action, chemical synthesis, toxicological profile, and key experimental methodologies.

# Discovery and Developmental History

The development of **Fenoxaprop-P**-ethyl is rooted in the broader history of aryloxyphenoxypropionate (APP) herbicides. Research into this class began in the 1970s as agrochemical companies sought new herbicides with selective action against grass weeds in broad-leaf crops, a complementary mode of action to the existing phenoxy herbicides like 2,4-D.[1][2]



- 1970s: Hoechst AG (now part of Bayer Crop Science) was a pioneer in this field. In 1973, they filed patents for the first aryloxyphenoxypropionate compounds, which led to the commercialization of diclofop.[1] This marked the beginning of the "fop" class of herbicides.
- 1980s: Further research led to the discovery of fenoxaprop-ethyl, a racemic mixture of two stereoisomers (R- and S-enantiomers).[3][4] It was soon discovered that the herbicidal activity resided almost exclusively in the R-isomer.[5][6] This crucial finding spurred the development of technologies to produce the enantiomerically pure or enriched form.
- 1987: **Fenoxaprop-P**-ethyl, the R-enantiomer, was first registered for use.[7] This "P" formulation offered significant advantages, including a reduction in the required application rate and a lower environmental load of non-active chemicals.[8]
- 1989-1990: The trend of developing single-enantiomer herbicides continued with the introduction of other "P" versions like quizalofop-P-ethyl and fluazifop-P-butyl, solidifying the importance of chiral chemistry in herbicide development.[1]

The development from a racemic mixture (fenoxaprop-ethyl) to a single, active isomer (**fenoxaprop-P**-ethyl) represents a significant advancement in herbicide technology, emphasizing efficiency and environmental stewardship.[8][9]

## **Chemical Profile and Synthesis**

**Fenoxaprop-P**-ethyl is the ethyl ester of the R-isomer of 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoic acid.

**Data Presentation: Chemical and Physical Properties** 

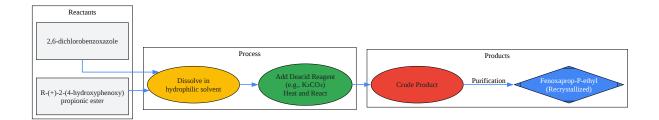


Property	Value
Common Name	Fenoxaprop-P-ethyl
Chemical Name	(R)-ethyl 2-(4-((6-chlorobenzoxazol-2-yl)oxy)phenoxy)propanoate
CAS Number	71283-80-2
Chemical Formula	C18H16CINO5
Herbicide Group	Group 1 (HRAC/WSSA)
Mode of Action	Acetyl-CoA Carboxylase (ACCase) Inhibitor
Aqueous Solubility	Low
Persistence	Tends not to be persistent in soil, but may persist in water systems under certain conditions.[5]

### **Chemical Synthesis**

The synthesis of aryloxyphenoxypropionates generally involves three core building blocks: a haloaromatic component, a hydroquinone, and a propionate ester with a leaving group.[10] The commercial production of **fenoxaprop-P**-ethyl is a multi-step process that can be achieved through various patented routes. A common approach involves the reaction of key intermediates, 2,6-dichlorobenzoxazole and R-(+)-2-(4-hydroxyphenoxy) propionic ester, in the presence of a deacidifying agent.[11]





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Caption: General synthesis pathway for **Fenoxaprop-P**-ethyl.

### **Mechanism of Action**

**Fenoxaprop-P**-ethyl is a selective, systemic herbicide that functions by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[5][12][13] This enzyme is critical for the biosynthesis of fatty acids, which are essential components of plant cell membranes and lipids.[2][12]

- Absorption and Translocation: The herbicide is applied post-emergence and is rapidly
  absorbed through the leaves and stems of grass weeds.[12][14] It is then translocated
  systemically throughout the plant, moving to the meristematic regions (growing points).[12]
  [14]
- Enzyme Inhibition: In susceptible grass species, fenoxaprop-P-ethyl binds to and inhibits the ACCase enzyme.[2]
- Disruption of Lipid Synthesis: This inhibition blocks the first committed step in the de novo fatty acid synthesis pathway.
   Without the ability to produce new fatty acids, the plant cannot build or maintain cell membranes, create waxy cuticles, or store energy.



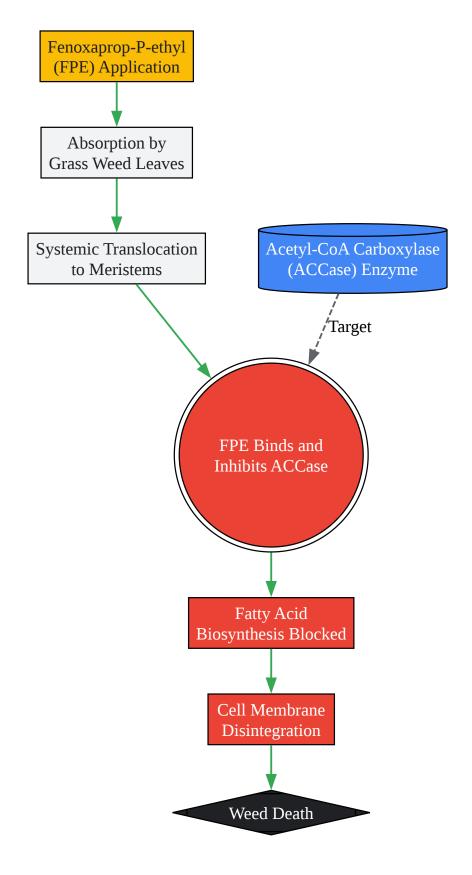




- Cellular Disintegration: The disruption of membrane integrity leads to a loss of cellular function, increased permeability, and ultimately, cell death.[6][12]
- Visible Symptoms: The visible effects on the weed include a cessation of growth, followed by yellowing (chlorosis) and necrosis, leading to the death of the plant within approximately two to three weeks.[14]

Its selectivity arises because the ACCase enzyme in broadleaf crops has a different structure that is not susceptible to inhibition by this class of herbicides.





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Caption: Mechanism of action pathway for Fenoxaprop-P-ethyl.



# **Toxicological and Environmental Profile**

The toxicological database for **Fenoxaprop-P**-ethyl is well-established, with data often bridged from studies on the racemic mixture (FE), as their profiles are considered comparable.[8][9]

## **Data Presentation: Mammalian Toxicity**

Table 1: Acute Toxicity of Fenoxaprop-P-ethyl

Study Type	Species	Result	Classification
Oral LD50	Rat	3150 - 4000 mg/kg	Low toxicity[13]
Oral LD50	Mouse	>5000 mg/kg	Low toxicity[13]
Dermal LD50	Rat	>2000 mg/kg	Low toxicity[8]
Inhalation LC50	Rat	>1.224 mg/L	Low toxicity[8]
Eye Irritation	Rabbit	Mildly irritating	Irritant
Skin Irritation	Rabbit	Minimally irritating	Minimal Irritant
Dermal Sensitization	Guinea Pig	Positive	Sensitizer

Table 2: Chronic Toxicity of Fenoxaprop-P-ethyl



Study Type	Species	No-Observed- Adverse-Effect- Level (NOAEL)	Key Effects Observed at Higher Doses
Chronic Oral	Rat	10 mg/kg/day	Reductions in body weight; kidney and liver effects.
Chronic Oral	Dog	1.0 mg/kg/day	The dog appears to be the most sensitive species in longer-term studies.
Developmental	Rabbit	50 mg/kg	Developmental toxicity (rib anomalies) observed at higher doses.[14]
2-Generation Reproduction	Rat	No significant impairment of reproductive ability.	-
Carcinogenicity	Rat & Mouse	Non-oncogenic	No evidence of carcinogenic potential. [13][14]

# **Data Presentation: Ecotoxicology**

Table 3: Ecotoxicological Effects



Organism	Study Type	Result	Classification
Bobwhite Quail	Oral LD50	>2510 mg/kg	Practically non-toxic[14]
Mallard Duck	Dietary LC50	>5620 ppm	Essentially non- toxic[14]
Rainbow Trout	96-hr LC50	0.46 mg/L	Very highly toxic[13]
Bluegill Sunfish	96-hr LC50	0.58 mg/L	Very highly toxic[13]
Daphnia magna	48-hr EC50	3.18 ppm	Acutely toxic[14]
Honeybee	-	-	Toxic[13]

### **Environmental Fate**

- Soil: Fenoxaprop-P-ethyl has low persistence in soil and a low potential for leaching to groundwater.[13]
- Water: It is stable to hydrolysis in acidic and neutral solutions but hydrolyzes rapidly in alkaline (pH 9) solutions.[14] Hydrolysis is a primary mode of metabolization.[13] Under acidic conditions, the ether linkage can be cleaved, while under basic conditions, the ester bond breaks down to form fenoxaprop-p acid.[15][16]
- Plants: The herbicide is rapidly metabolized in plants.[13][14]

# Experimental Protocols Protocol: Bio-efficacy Field Trial

This protocol outlines a standard field experiment to evaluate the efficacy of **Fenoxaprop-P**-ethyl on grass weeds in a crop like transplanted rice or soybeans.

- Objective: To determine the effective dose of Fenoxaprop-P-ethyl for controlling target grass weeds (e.g., Echinochloa spp.) and to assess its phytotoxicity on the crop.
- Experimental Design: Randomized Complete Block Design (RCBD) with 3-4 replications.



- Plot Size: Standardized plot size, for example, 5m x 4m.
- Treatments:
  - T1: **Fenoxaprop-P**-ethyl at a low rate (e.g., 50 g a.i./ha)
  - T2: Fenoxaprop-P-ethyl at a medium rate (e.g., 75 g a.i./ha)[17]
  - T3: Fenoxaprop-P-ethyl at a high rate (e.g., 100 g a.i./ha)[18]
  - T4: Hand weeding (e.g., at 20 and 40 days after transplanting) as a standard check.[18]
  - T5: Unweeded (weedy) check as a control.
- Application: Herbicides are applied post-emergence at the 2-4 leaf stage of the target weeds
  using a calibrated knapsack sprayer with a flat fan nozzle.[19]
- Data Collection:
  - Weed Density and Dry Weight: Measured at set intervals (e.g., 30 and 60 days after application) using a quadrat (e.g., 0.25 m²).
  - Weed Control Efficiency (WCE %): Calculated using the formula: WCE (%) = [(DMC DMT) / DMC] x 100, where DMC is the dry matter of weeds in the control plot and DMT is the dry matter of weeds in the treated plot.
  - Crop Phytotoxicity: Visually assessed on a scale of 0-10 (0 = no injury, 10 = complete crop death) at regular intervals after application.
  - Crop Yield: Grain and straw yield are measured at harvest.
- Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments.

## **Protocol: Residue Analysis in Plant Matrix**

This protocol is based on methods used for regulatory submissions to determine the total residue of fenoxaprop-ethyl and its key metabolites.

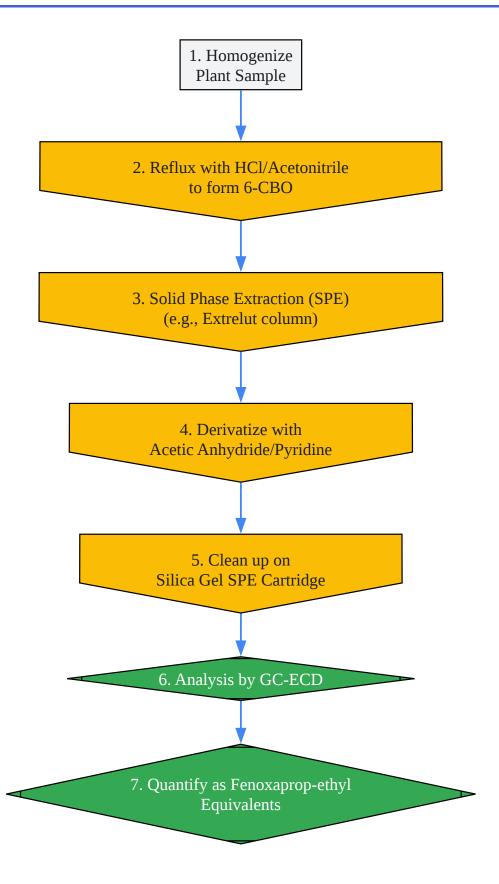
## Foundational & Exploratory





- Objective: To quantify the total residue of fenoxaprop-ethyl, expressed as fenoxaprop-ethyl equivalents.
- Principle: The parent compound and its metabolites are hydrolyzed to a common moiety, 6chlorobenzoxazolone (6-CBO), which is then derivatized and quantified by Gas Chromatography (GC).[9]





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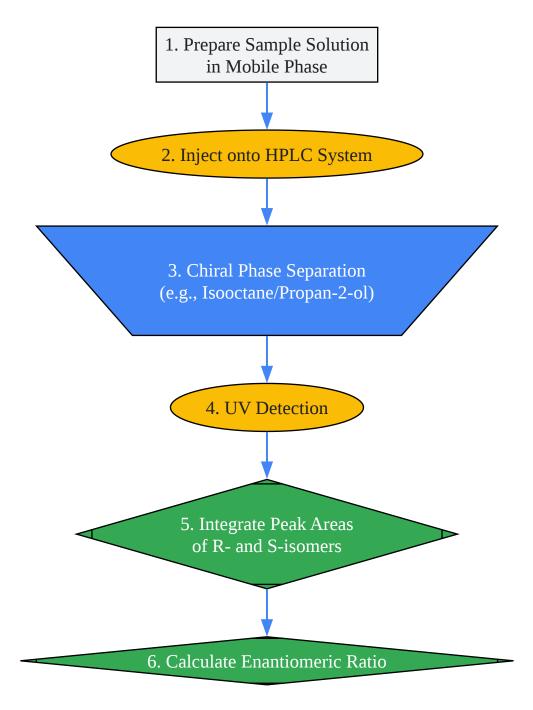
Caption: Experimental workflow for residue analysis.



### **Protocol: Enantiomeric Purity Determination**

This protocol is used to determine the ratio of the active R-enantiomer (**Fenoxaprop-P**-ethyl) to the inactive S-enantiomer in a technical grade or formulated product.[3]

- Objective: To determine the enantiomeric purity of a **Fenoxaprop-P**-ethyl sample.
- Principle: The enantiomers are separated using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase and quantified using a UV detector.





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